N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide
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Overview
Description
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
The compound N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various infectious agents such as bacteria, viruses, and parasites .
Mode of Action
1,2,4-oxadiazoles, the core structure of this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, potentially disrupting essential biological processes within the infectious agents .
Biochemical Pathways
Given its potential anti-infective properties, it might interfere with the biochemical pathways essential for the survival and replication of infectious agents .
Pharmacokinetics
The oxadiazole derivatives are known for their good hydrolytic and metabolic stability , which might contribute to their bioavailability.
Result of Action
The result of the compound’s action would likely be the inhibition of growth or killing of the infectious agents, given its potential anti-infective properties . This could lead to the resolution of the infection and the alleviation of symptoms in the host.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium dichloroisocyanurate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Material Science: The compound’s unique structural properties make it suitable for use in high-energy materials and as a component in advanced polymers.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but exhibit similar reactivity and applications.
Uniqueness
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and phenoxypropanamide groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(23-15-9-5-3-6-10-15)16(22)20-18(11-7-4-8-12-18)17-19-14(2)21-24-17/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJBVSGWOVWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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